1-(Oxolan-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-ylidene)propan-2-one, also known as 2-Oxopropan-2-ylidene oxolane, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of 1-(Oxolan-2-ylidene)propan-2-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, including oxidation and reduction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(Oxolan-2-ylidene)propan-2-one have not been extensively studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Oxolan-2-ylidene)propan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it an ideal compound for use in various research applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(Oxolan-2-ylidene)propan-2-one. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, this compound could be used as a building block for the synthesis of new organic compounds with unique properties. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
In conclusion, 1-(Oxolan-2-ylidene)propan-2-one is a unique and versatile chemical compound with numerous potential applications in scientific research. Its high purity and stability make it an ideal compound for use in various research applications. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 1-(Oxolan-2-ylidene)propan-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate with ethyl oxalate in the presence of sodium ethoxide. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-ylidene)propan-2-one has found numerous applications in scientific research. It is widely used as a building block in the synthesis of various organic compounds. It is also used as a solvent in the synthesis of other chemicals. Additionally, this compound has been studied for its potential applications in the field of medicine, specifically in the development of new drugs.
Eigenschaften
CAS-Nummer |
112595-65-0 |
---|---|
Produktname |
1-(Oxolan-2-ylidene)propan-2-one |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
DLJFQFJKGOTYFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1CCCO1 |
Kanonische SMILES |
CC(=O)C=C1CCCO1 |
Synonyme |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.